4-Cyclopropoxy-N-methylaniline

Lipophilicity Drug-likeness Permeability

Aromatic amine building blocks often lack the metabolic stability needed for CNS drug discovery. 4-Cyclopropoxy-N-methylaniline resolves this with a cyclopropoxy substituent that resists oxidative O-dealkylation while maintaining drug-like lipophilicity. • Elevated XLogP of 2.4 vs. 2.1 for methoxy/ethoxy analogs enhances BBB penetration potential • Conformationally constrained cyclopropoxy ring reduces entropic binding cost for kinase ATP-binding pockets • Supplied at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) for GLP-compliant workflows

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 1243322-80-6
Cat. No. B1379051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropoxy-N-methylaniline
CAS1243322-80-6
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)OC2CC2
InChIInChI=1S/C10H13NO/c1-11-8-2-4-9(5-3-8)12-10-6-7-10/h2-5,10-11H,6-7H2,1H3
InChIKeyVHEMINJPULICRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropoxy-N-methylaniline: Physicochemical Baseline and Sourcing Identity


4-Cyclopropoxy-N-methylaniline (CAS 1243322-80-6) is a para-substituted N-methylaniline bearing a cyclopropoxy ether at the 4-position. With a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol, it is structurally classified as an aromatic amine building block [1]. Computed descriptors include an XLogP3-AA of 2.4, a topological polar surface area (TPSA) of 21.3 Ų, and three rotatable bonds [1]. Commercial sourcing is available at standard purity ≥98% (HPLC) from major chemical suppliers, with batch-specific QC documentation (NMR, HPLC, GC) provided upon request .

Para-substituted N-methylaniline building block with cyclopropoxy ether; designed for medicinal chemistry scaffold elaboration.
Commercial supply at ≥98% purity with multi-method QC documentation supports reproducible SAR studies.
Defined 4-cyclopropoxy regioisomeric identity ensures unhindered N–H for high-yield derivatization.

Why 4-Cyclopropoxy-N-methylaniline Cannot Be Replaced by Alkoxy Analogs


Substituted N-methylanilines are frequently treated as interchangeable intermediates; however, the cyclopropoxy group introduces quantifiable differences in lipophilicity, conformational constraint, and metabolic handling that directly affect downstream molecular properties. For example, the cyclopropoxy ether raises the computed XLogP to 2.4 versus 2.1 for both the 4-methoxy and 4-ethoxy congeners [1][2]. Additionally, the cyclopropyl ring's ring strain and higher C–H bond dissociation energy confer resistance to oxidative O-dealkylation relative to linear alkoxy chains, a property exploited in drug discovery to block metabolic hot spots [3]. Simple replacement with a methoxy or ethoxy analog would alter the logD, potentially compromising membrane permeability, CYP-mediated clearance, or target engagement. The quantitative evidence below substantiates why procurement specifications must explicitly designate the cyclopropoxy variant.

Target Compound
Cyclopropoxy ether provides elevated XLogP and predicted metabolic resistance compared to linear alkoxy chains.
Alkoxy Analog Risk
Methoxy or ethoxy replacement alters logD and may undergo rapid CYP-mediated O-dealkylation, shifting PK profile.
Target Compound
Para substitution keeps N–H sterically accessible for efficient amine coupling and reductive amination.
Regioisomer Risk
Ortho (2-cyclopropoxy) regioisomer sterically shields the aniline NH, potentially reducing acylation yields.

4-Cyclopropoxy-N-methylaniline: Quantitative Differentiation Against Closest Analogs


Elevated Lipophilicity Versus Methoxy and Ethoxy Congeners

4-Cyclopropoxy-N-methylaniline exhibits a computed XLogP3-AA of 2.4, which is 0.3 log units higher than both 4-methoxy-N-methylaniline (XLogP3 2.1) and 4-ethoxy-N-methylaniline (XLogP3 2.1) [1][2]. This difference, while modest, positions the cyclopropoxy derivative in a more favorable lipophilicity range for passive membrane permeability without exceeding typical drug-like thresholds.

Lipophilicity vs. Analogs
Cross-study comparable
ΔXLogP = +0.3 (2.4 vs. 2.1 for methoxy/ethoxy congeners)
Reported lipophilicity context; may support permeability screening.
Computed XLogP3-AA; experimental logD confirmation recommended.
Lipophilicity Drug-likeness Permeability

Reduced Rotatable Bond Count Relative to Linear Alkoxy Analogs

The cyclopropoxy group introduces a conformationally constrained ether with only 2 rotatable bonds contributed by the substituent, compared to 3 for the 4-ethoxy analog and 4 for the 4-isopropoxy analog. The target compound has a total of 3 rotatable bonds (including the N-methyl), while 4-ethoxy-N-methylaniline also has 3, but the cyclopropoxy's rigid ring reduces the conformational degrees of freedom available to the alkoxy side chain [1][2].

Conformational Constraint
Cross-study comparable
3 rotatable bonds; cyclopropoxy ring locks C-O-C geometry, reducing effective conformational entropy vs. open-chain alkoxy.
May support binding-affinity context; conformational pre-organization review.
Based on computed rotatable bond count; binding assay validation required.
Conformational constraint Entropy Binding affinity

Metabolic Stability Advantage of Cyclopropoxy Over Linear Alkoxy Ethers

Cyclopropyl rings possess C–H bonds with higher bond dissociation energy (~106 kcal/mol for cyclopropane vs. ~98 kcal/mol for a typical secondary C–H bond), rendering them less susceptible to hydrogen-atom abstraction by CYP enzymes [1]. In drug discovery, replacing a methoxy or ethoxy group with a cyclopropoxy substituent has been documented to block oxidative O-dealkylation—a common metabolic soft spot for alkyl-aryl ethers—thereby improving metabolic half-life [1]. While direct microsomal stability data for 4-cyclopropoxy-N-methylaniline are not publicly available, the class-level precedent is well established: cyclopropoxy ethers avoid the rapid CYP-mediated O-demethylation that limits the utility of 4-methoxy-N-methylaniline.

Metabolic Stability
Class-level inference
Cyclopropoxy C–H BDE ~106 kcal/mol vs. methoxy ~96 kcal/mol, predicting slower CYP-mediated O-dealkylation.
Reported metabolic-stability class-level inference; supports metabolic screening.
Direct microsomal stability data not publicly available for this compound.
Oxidative metabolism CYP450 O-dealkylation

Differentiated Electron-Donating Character: Cyclopropoxy vs. Alkoxy

The cyclopropoxy group is a weaker electron-donating substituent than methoxy or ethoxy due to the electron-withdrawing inductive effect of the cyclopropyl ring (σ_p⁺ estimated at approximately -0.40 for cyclopropoxy vs. -0.78 for methoxy) [1]. This electronic modulation affects the aniline nitrogen's basicity and oxidation potential. For structurally related N-cyclopropyl-N-methylaniline, the radical cation ring-opening rate constant was measured at 4.1 × 10⁴ s⁻¹, which is considered 'sluggish' relative to non-cyclopropyl analogs [2]. The cyclopropoxy variant similarly attenuates electron density on the aromatic ring, which can be exploited to tune redox behavior in SET probe applications or to modulate amine basicity (pKa) in drug scaffolds.

Electronic Effects
Class-level inference
Estimated σ_p⁺ ≈ -0.40 (cyclopropoxy) vs. -0.78 (methoxy), indicating weaker electron donation.
May support redox and hERG endpoint review; electronic modulation context.
Hammett constants from literature analogies; experimental pKa measurement advised.
Electronic effects Hammett substituent constant Oxidation potential

Supplier-Verified Purity and Batch Reproducibility for Consistent SAR

4-Cyclopropoxy-N-methylaniline is commercially available at a standard purity of ≥98% (HPLC), with batch-specific QC documentation including NMR, HPLC, and GC spectra provided upon delivery . This level of analytical rigor supports reproducible SAR studies where impurities from lower-purity generic aniline building blocks (often supplied at 95–97%) could introduce confounding biological activity or synthetic byproducts that skew assay results.

Purity & QC
Supplier data
≥98% (HPLC) with batch-specific NMR, HPLC, GC certificates; ≥2% absolute purity advantage over 96–97% technical-grade analogs.
Batch QC supports assay reproducibility review.
Verify batch-specific certificate upon procurement.
Quality control Reproducibility Structure-activity relationship

Unambiguous Regioisomeric Identity: 4-Cyclopropoxy vs. 2-Cyclopropoxy

The para (4-) substitution pattern of the cyclopropoxy group is structurally distinct from the ortho (2-) and meta (3-) regioisomers, each of which presents different steric and electronic environments around the aniline nitrogen. The 4-cyclopropoxy orientation preserves an unencumbered aniline NH for further functionalization (e.g., amide coupling, reductive amination), whereas the 2-cyclopropoxy regioisomer (CAS 1243439-17-9) introduces steric hindrance adjacent to the reactive nitrogen that can reduce derivatization yields [1]. In addition, the TPSA of 21.3 Ų is identical across regioisomers, but the spatial orientation of the cyclopropoxy oxygen differs, potentially altering hydrogen-bonding patterns in target binding sites.

Regioisomeric Identity
Structural comparison
4-Cyclopropoxy (para) maintains N–H accessibility; 2-cyclopropoxy (ortho) introduces steric hindrance that may reduce coupling yields by >20%.
Regiochemical identity critical for synthetic efficiency; para isomer context supports N-functionalization workflows.
Confirm regioisomer by NMR prior to use in key steps.
Regiochemistry Isomer purity Pharmacophore mapping

4-Cyclopropoxy-N-methylaniline: High-Value Research and Industrial Application Scenarios


Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

When a lead series contains a 4-alkoxy-N-methylaniline moiety, the cyclopropoxy variant offers an XLogP of 2.4—elevated relative to methoxy/ethoxy (XLogP 2.1) but still within the drug-like range—while its stronger C–H bonds resist CYP-mediated O-dealkylation [1]. This combination is particularly valuable for central nervous system (CNS) programs where moderate lipophilicity enhances blood-brain barrier penetration, yet metabolic soft spots must be eliminated to achieve acceptable half-life.

Synthesis of Conformationally Constrained Kinase Inhibitor Fragments

The rigid cyclopropoxy ring locks the 4-substituent in a defined geometry, reducing the entropic cost of binding to shallow hydrophobic pockets in kinase ATP-binding sites [1]. This building block is well-suited for fragment-based drug discovery (FBDD) campaigns where rigid, low-molecular-weight fragments (MW 163.22) are screened and subsequently elaborated into potent inhibitors. The attenuated electron donation also reduces the risk of redox cycling, a concern with electron-rich anilines.

Single-Electron Transfer Mechanistic Probe Development

The cyclopropoxy substituent modulates the electron density on the aromatic ring, affecting the stability and reactivity of radical cation intermediates. Drawing on the established rate constant of 4.1 × 10⁴ s⁻¹ for ring opening of the related N-cyclopropyl-N-methylaniline radical cation [1], the 4-cyclopropoxy analog can serve as a scaffold for designing next-generation SET probes with tunable ring-opening kinetics, applicable in studying P450 mechanisms or developing pro-fluorescent sensors.

Agrochemical Intermediate for Regulatory Toxicology Studies

Agrochemical development programs demand building blocks with documented purity ≥98% and multi-method QC certificates to satisfy GLP requirements for impurity profiling [1]. The 4-cyclopropoxy-N-methylaniline is supplied at this specification with NMR, HPLC, and GC batch data, making it directly suitable for synthesizing candidate molecules destined for regulatory toxicology and environmental fate studies, where unknown impurities at the 2% level could confound metabolite identification.

Application
Selection Property
Validation Focus
Lead optimization with lipophilicity and metabolic stability requirements
Cyclopropoxy substitution profile
Metabolic stability and permeability assay context
Kinase inhibitor fragment elaboration
Conformationally constrained 4-substituent
Binding affinity and SAR reproducibility
Single-electron transfer probe design
Attenuated electron-donating cyclopropoxy group
Radical cation stability and ring-opening kinetics
Agrochemical intermediate with documented purity
≥98% purity and multi-method QC
Impurity profiling and GLP documentation context
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